molecular formula C18H16N2O4 B410895 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 335207-97-1

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B410895
CAS No.: 335207-97-1
M. Wt: 324.3g/mol
InChI Key: VETANJJJPJVJMU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Acylation Reaction: The isoindoline derivative is then acylated with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of isoindoline compounds have been investigated for their potential as drug candidates. The compound’s ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds such as phthalimide share a similar isoindoline core and exhibit comparable chemical properties.

    N-Substituted Isoindolines: These compounds have different substituents on the nitrogen atom of the isoindoline core, leading to variations in their chemical and biological activities.

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethoxyphenyl group may enhance its lipophilicity and ability to interact with hydrophobic biological targets.

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be characterized by its molecular formula C18H18N2O3C_{18}H_{18}N_{2}O_{3} and a molecular weight of 306.34 g/mol. Its structure includes an isoindole moiety, which is known for various biological activities.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Isoindole derivatives have been shown to inhibit various enzymes, including kinases and phosphatases, which are crucial in cell signaling pathways.
  • Antioxidant Properties : The presence of dioxo groups contributes to the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Some studies suggest that isoindole derivatives exhibit antimicrobial properties, making them candidates for further development as antimicrobial agents.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits specific kinases involved in cancer pathways
Antioxidant CapacityScavenges free radicals, reducing oxidative damage
Antimicrobial EffectsShows activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells (MCF-7), with IC50 values suggesting potent activity at low concentrations. This study highlights the compound's potential as a lead for developing anticancer therapies.

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested for antimicrobial activity against several bacterial strains. The results demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a template for developing new antibiotics.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of isoindole derivatives. For instance, substituents on the aromatic ring can significantly influence both potency and selectivity towards specific biological targets.

Key Research Findings:

  • Structure-Activity Relationship (SAR) : Modifications to the ethoxy group have been shown to enhance solubility and bioavailability.
  • Synergistic Effects : Combining this compound with known chemotherapeutic agents resulted in enhanced cytotoxicity against resistant cancer cell lines.
  • Toxicological Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-15-10-6-5-9-14(15)19-16(21)11-20-17(22)12-7-3-4-8-13(12)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETANJJJPJVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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